4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine
Description
4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine is a complex organic compound characterized by the presence of both sulfonyl and morpholine groups
Properties
IUPAC Name |
4-(3-amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O6S2/c11-21(16,17)19-10-2-1-8(7-9(10)12)20(14,15)13-3-5-18-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTNDNZNCQQWHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OS(=O)(=O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-amino-4-fluorophenol with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with morpholine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency. These methods allow for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The amino and fluorosulfonyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl and morpholine groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, making the compound useful in research focused on enzyme inhibition and protein function .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-fluorophenol: A precursor in the synthesis of 4-(3-Amino-4-fluorosulfonyloxyphenyl)sulfonylmorpholine.
4-Amino-3-fluorophenylboronic acid: Another compound with similar functional groups used in different applications.
Uniqueness
This compound is unique due to the combination of its sulfonyl and morpholine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the development of new chemical entities and therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
